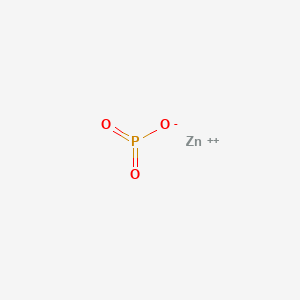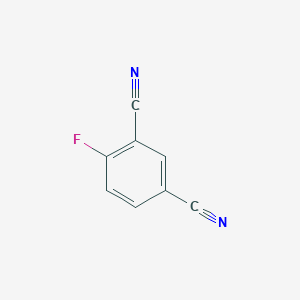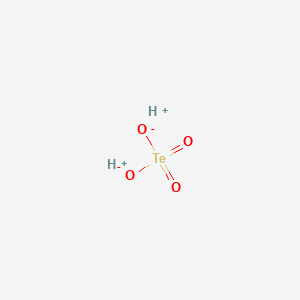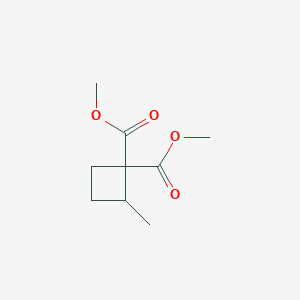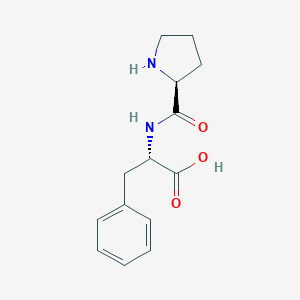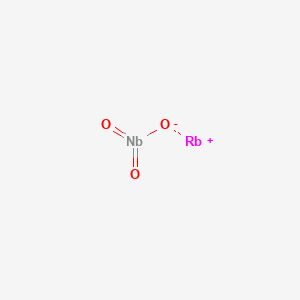
Boro de cromo (Cr2B)
Descripción general
Descripción
Chromium boride (Cr2B) is an inorganic compound that belongs to the family of chromium borides. It is known for its high hardness, high melting point, and excellent wear resistance. Chromium boride is typically used in applications that require materials with high durability and resistance to extreme conditions.
Aplicaciones Científicas De Investigación
Chromium boride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for potential use in biomedical applications, such as coatings for implants due to its biocompatibility and wear resistance.
Medicine: Explored for use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the manufacturing of cutting tools, wear-resistant coatings, and high-temperature components due to its hardness and thermal stability.
Mecanismo De Acción
Target of Action
Chromium boride (Cr2B) is an inorganic compound that primarily targets the surface of materials, such as metals, to enhance their physical properties . It is one of the six stable binary borides of chromium, which also include CrB, Cr5B3, Cr3B4, CrB2, and CrB4 .
Mode of Action
The mode of action of chromium boride involves the formation of hard boride compounds on the surface of the material. This is achieved through a thermochemical coating method known as boriding . The boriding process is carried out in solid, liquid, or gas environments at temperatures of 700-1000 °C for 2-10 hours, and involves the formation of one or more boride compounds by enriching the part surfaces with boron .
Biochemical Pathways
For instance, the boriding process involves the diffusion of boron atoms into the chromium material, resulting in the formation of chromium boride compounds .
Pharmacokinetics
Chromium boride is extremely hard, has a high melting point, and is insoluble in water .
Result of Action
The result of chromium boride’s action is the formation of a hard, wear-resistant surface on the material. This significantly increases the hardness of the material and improves its tribological properties . It also enhances the material’s resistance to wear, corrosion, and oxidation .
Action Environment
The action of chromium boride is influenced by environmental factors such as temperature and pressure. The boriding process, for instance, requires high temperatures (700-1000 °C) and specific pressure conditions . Additionally, the stability and efficacy of chromium boride as a coating material can be affected by environmental factors such as humidity and exposure to corrosive substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium boride can be synthesized through various methods, including:
Direct Reaction of Elemental Powders: Chromium and boron powders are mixed and heated to high temperatures to form chromium boride.
Self-Propagating High-Temperature Synthesis (SHS): This method involves the exothermic reaction of chromium and boron powders, which propagates through the material, forming chromium boride.
Borothermic Reduction: Chromium oxide is reduced with boron at high temperatures to produce chromium boride.
Molten Salt Growth: Chromium and boron are dissolved in a molten salt medium, and upon cooling, chromium boride crystals are formed.
Industrial Production Methods: In industrial settings, chromium boride is often produced using the powder-pack boriding method. This involves packing chromium metal with a boron-containing powder and heating it to high temperatures. The boron diffuses into the chromium, forming a layer of chromium boride on the surface.
Análisis De Reacciones Químicas
Types of Reactions: Chromium boride undergoes various chemical reactions, including:
Oxidation: Chromium boride can be oxidized at high temperatures to form chromium oxide and boron oxide.
Reduction: Chromium boride can be reduced by hydrogen or other reducing agents to produce elemental chromium and boron.
Substitution: In certain conditions, chromium boride can undergo substitution reactions where boron atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Hydrogen gas or other reducing agents are used at elevated temperatures.
Substitution: Specific reagents and conditions depend on the desired substitution reaction.
Major Products:
Oxidation: Chromium oxide (Cr2O3) and boron oxide (B2O3).
Reduction: Elemental chromium and boron.
Substitution: Varies based on the substituting element.
Comparación Con Compuestos Similares
Chromium boride can be compared with other similar compounds, such as:
Chromium Monoboride (CrB): Similar in composition but with different stoichiometry and properties.
Chromium Diboride (CrB2): Known for its high hardness and thermal stability, similar to chromium boride.
Tungsten Boride (WB): Another transition metal boride with high hardness and wear resistance.
Titanium Boride (TiB2): Used in similar applications due to its high hardness and thermal stability.
Uniqueness: Chromium boride is unique due to its specific combination of hardness, thermal stability, and chemical resistance, making it suitable for a wide range of demanding applications.
Propiedades
IUPAC Name |
methane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4.BrH/h2*1H4;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBHCAQZIBCNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923206 | |
| Record name | Methane--hydrogen bromide (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12006-80-3 | |
| Record name | Chromium boride (Cr2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--hydrogen bromide (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichromium boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


